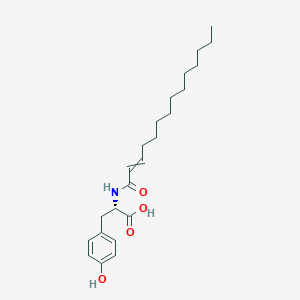
N-Tetradec-2-enoyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tetradec-2-enoyl-L-tyrosine is a compound that belongs to the class of organic molecules known as long-chain 2-enoyl CoAs. These compounds are characterized by a coenzyme A substructure linked to a long-chain 2-enoyl chain of 13 to 21 carbon atoms. This compound is an intermediate in fatty acid metabolism and plays a role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradec-2-enoyl-L-tyrosine typically involves the esterification of tetradec-2-enoic acid with L-tyrosine. This reaction can be catalyzed by various enzymes or chemical catalysts under specific conditions. The reaction conditions often include a controlled temperature and pH to ensure the optimal activity of the catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using bioreactors. These bioreactors provide a controlled environment for the enzymatic reactions, allowing for the efficient production of the compound. The use of genetically engineered microorganisms that express the necessary enzymes can further enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Tetradec-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often catalyzed by oxidoreductases.
Reduction: The addition of hydrogen or removal of oxygen, typically catalyzed by reductases.
Substitution: The replacement of one functional group with another, which can be facilitated by various chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
N-Tetradec-2-enoyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound plays a role in studying fatty acid metabolism and enzyme activity.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic agents.
Industry: It is used in the production of bio-based chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Tetradec-2-enoyl-L-tyrosine involves its role as an intermediate in fatty acid metabolism. It acts as a substrate for various enzymes, including acyl-CoA oxidase and trans-2-enoyl-CoA reductase. These enzymes catalyze the conversion of this compound into other metabolites, which are then utilized in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trans-Tetradec-2-enoyl-CoA: Another long-chain 2-enoyl CoA involved in fatty acid metabolism.
N-cis-Tetradec-9Z-enoyl-L-homoserine lactone: A signaling molecule in bacterial quorum sensing.
Uniqueness
Unlike other similar compounds, it combines the structural features of both a long-chain 2-enoyl CoA and an amino acid, making it a valuable intermediate in biochemical studies .
Propiedades
Número CAS |
825637-86-3 |
|---|---|
Fórmula molecular |
C23H35NO4 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(tetradec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C23H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-21(23(27)28)18-19-14-16-20(25)17-15-19/h12-17,21,25H,2-11,18H2,1H3,(H,24,26)(H,27,28)/t21-/m0/s1 |
Clave InChI |
GVTKACVLFOBVIV-NRFANRHFSA-N |
SMILES isomérico |
CCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
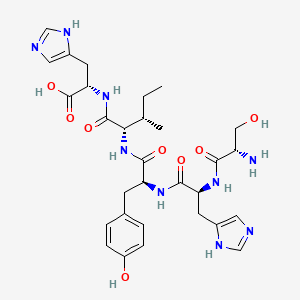
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
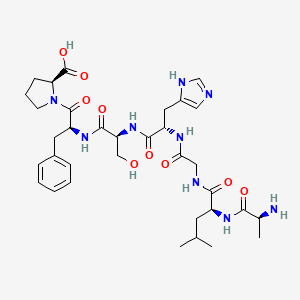
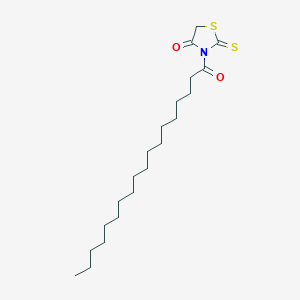
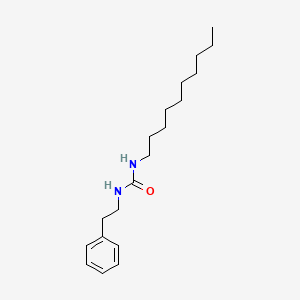
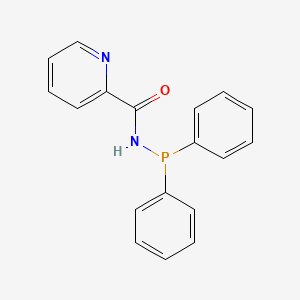
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
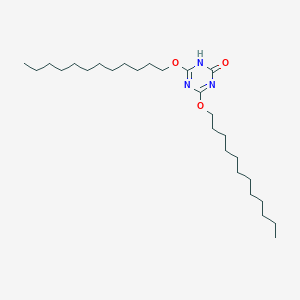
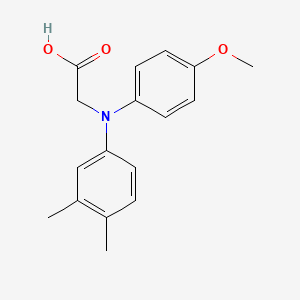
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
